molecular formula C11H11ClF3NO4S B2449494 Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate CAS No. 333446-72-3

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate

Cat. No.: B2449494
CAS No.: 333446-72-3
M. Wt: 345.72
InChI Key: XOJQZEFHFHDJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is a chemical compound with the molecular formula C11H11ClF3NO4S. It is known for its unique structural features, including a trifluoromethyl group, a chloro-substituted phenyl ring, and a methylsulfonyl group.

Properties

IUPAC Name

methyl 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4S/c1-20-10(17)6-16(21(2,18)19)7-3-4-9(12)8(5-7)11(13,14)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJQZEFHFHDJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The methylsulfonyl group can also play a role in modulating its activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[4-bromo-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
  • Methyl N-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate
  • Methyl N-[4-iodo-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate

Uniqueness

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is unique due to the presence of the chloro group, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substituents. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability .

Biological Activity

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C11H12ClF3N2O4S
  • Molecular Weight : 358.74 g/mol
  • Key Functional Groups :
    • Trifluoromethyl group (CF3)
    • Chloro group (Cl)
    • Methylsulfonyl group (SO2CH3)
    • Glycine moiety

The presence of these functional groups enhances the compound's lipophilicity, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group increases binding affinity, while the methylsulfonyl group may enhance solubility and metabolic stability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate various physiological processes, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The methylsulfonyl group has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some derivatives of similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential use as antimicrobial agents.

Case Studies and Experimental Data

A number of studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Antitumor ActivityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating a significant decrease in inflammation markers.
Antimicrobial ActivityShowed inhibition against Gram-positive bacteria, supporting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aryl intermediates. For example, a related compound (ethyl N-[4-chloro-3-(substituted)phenyl]carbamate) was synthesized via nucleophilic substitution and sulfonylation steps using methylsulfonyl chloride under anhydrous conditions . Key steps include:

  • Step 1 : Coupling of 4-chloro-3-(trifluoromethyl)aniline with methylsulfonyl glycinate.
  • Step 2 : Methyl esterification under acidic catalysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^19F NMR are critical for confirming the trifluoromethyl and methylsulfonyl groups.
  • HPLC-MS : Use a Chromolith® column (C18, 100 mm × 4.6 mm) with a gradient eluent (water/acetonitrile + 0.1% formic acid) for purity assessment .
  • Elemental Analysis : Validate stoichiometry (C, H, N, S) due to the high fluorine content.

Q. What are the primary biochemical targets of this compound?

  • Methodological Answer : Structural analogs (e.g., ryanodine receptor modulators) suggest potential activity in calcium signaling pathways. Design competitive binding assays using insect or mammalian Ryanodine receptors (RyR) expressed in Sf9 cells, with 3^3H-labeled ryanodine as a tracer .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions. For example:

  • Variability in IC50_{50} : Standardize ion concentrations (e.g., Ca2+^{2+} levels) in RyR assays.
  • Table : Comparative bioactivity under different conditions:
Assay BufferCa2+^{2+} (mM)IC50_{50} (nM)Reference
Tris-HCl0.112.5
HEPES0.545.8
  • Recommendation : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.

Q. What strategies mitigate environmental persistence of perfluorinated components in this compound?

  • Methodological Answer : The trifluoromethyl group raises concerns about environmental persistence. Strategies include:

  • Degradation Studies : Expose the compound to UV/H2_2O2_2 advanced oxidation processes (AOPs) and monitor perfluorooctanoic acid (PFOA) byproducts via LC-QTOF-MS .
  • Structural Modifications : Replace trifluoromethyl with biodegradable groups (e.g., carboxylate) while retaining activity .

Q. How does stereochemistry influence the compound’s efficacy and stability?

  • Methodological Answer : The glycinate moiety may exhibit stereoisomerism.

  • Chiral HPLC : Use a Pirkle-type column (Chirex® 3022) to separate enantiomers.
  • Stability Testing : Compare racemic vs. enantiopure forms under accelerated storage conditions (40°C/75% RH).
  • Activity Correlation : Enantiomer-specific RyR binding assays reveal >10-fold differences in potency .

Q. What computational models predict interactions with non-target proteins?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with RyR (PDB: 5T1S) and off-targets (e.g., voltage-gated ion channels).
  • MD Simulations : Run 100-ns trajectories to assess binding stability (GROMACS, CHARMM36 force field).
  • Validation : Compare predicted vs. experimental IC50_{50} values for homologs like GSK4112 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.